

Introduction: Unveiling the Potential of a Versatile Organocopper Compound

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Compound of Interest

Compound Name: Copper(I) 3-methylsalicylate

Cat. No.: B1464077

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Copper(I) 3-methylsalicylate (CuMeSal) is an organometallic coordination complex that has garnered significant interest within the scientific community.^[1] This compound, consisting of a copper ion in a +1 oxidation state chelated by a 3-methylsalicylate ligand, presents a unique combination of electronic and steric properties.^[1] Its demonstrated utility as a catalyst in a variety of pivotal organic transformations, coupled with the broader therapeutic potential of copper salicylate complexes, positions **Copper(I) 3-methylsalicylate** as a molecule of considerable importance for researchers, chemists, and professionals in drug development.^[1]

This guide provides a comprehensive overview of the physical and chemical properties of **Copper(I) 3-methylsalicylate**, delving into its synthesis, structural characteristics, spectroscopic signature, thermal stability, and solubility. Furthermore, it explores the compound's applications, particularly in catalysis, and discusses the potential for its use in medicinal chemistry, drawing insights from related copper salicylate compounds. The information presented herein is intended to serve as a valuable resource for scientists seeking to understand and harness the capabilities of this versatile compound.

Molecular Structure and Physicochemical Properties

Copper(I) 3-methylsalicylate is a solid organometallic compound with the chemical formula $C_8H_7CuO_3$.^{[2][3][4]} The fundamental properties of this compound are summarized in the table below.

Property	Value
Chemical Formula	C ₈ H ₇ CuO ₃
Molecular Weight	214.69 g/mol [2][3][4]
CAS Number	326477-70-7[2][3][4]
Appearance	Solid
Melting Point	290-292 °C
Solubility	Notable solubility in organic solvents; limited solubility in water.

The structural integrity of **Copper(I) 3-methylsalicylate** is rooted in the coordination between the copper(I) ion and the 3-methylsalicylate ligand. The ligand chelates the copper ion through the oxygen atoms of both the carboxylate and the phenolic hydroxyl groups. This bidentate coordination is a key feature of its chemistry. While a detailed crystal structure from single-crystal X-ray diffraction for this specific compound is not readily available in the surveyed literature, analysis of related copper salicylate complexes provides valuable insights into its likely structural characteristics.

Synthesis of Copper(I) 3-Methylsalicylate: Methodologies and Experimental Protocols

Several synthetic routes to **Copper(I) 3-methylsalicylate** have been explored, offering flexibility in terms of starting materials and reaction conditions. The choice of method often depends on the desired purity, yield, and available laboratory resources.

Method 1: Reaction of Basic Copper Carbonate with 3-Methylsalicylic Acid

This method is a straightforward approach based on the acid-base reaction between a copper salt and the carboxylic acid.

Protocol:

- In a suitable reaction vessel, suspend basic copper carbonate ($\text{CuCO}_3 \cdot \text{Cu}(\text{OH})_2$) in a minimal amount of deionized water.
- Separately, dissolve a stoichiometric excess (approximately 2.2 molar equivalents) of 3-methylsalicylic acid in a suitable solvent such as ethanol.
- Slowly add the 3-methylsalicylic acid solution to the stirring suspension of basic copper carbonate.
- The reaction mixture is typically stirred at an elevated temperature (e.g., 60 °C) for several hours to ensure complete reaction.
- The resulting solid product, **Copper(I) 3-methylsalicylate**, is collected by vacuum filtration.
- The product is washed with water and then with a small amount of cold ethanol to remove any unreacted starting materials.
- The purified solid is dried in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to yield the final product.

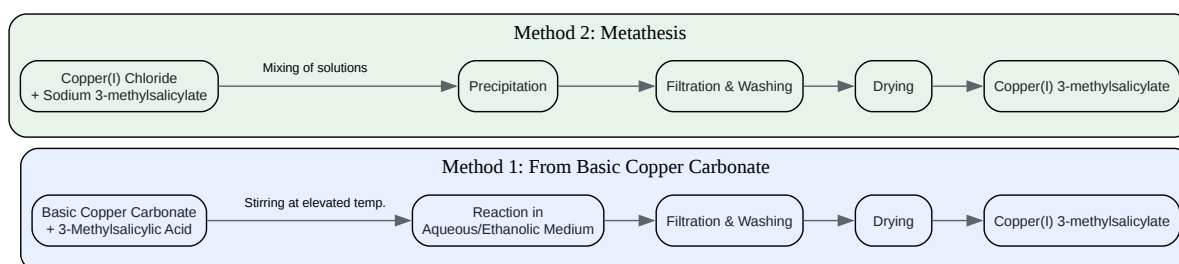
Method 2: Metathesis Reaction

This approach involves a double displacement reaction, often leveraging solubility differences to drive the reaction to completion.

Protocol:

- Prepare a solution of copper(I) chloride (CuCl) in a suitable solvent. Due to the instability of CuCl in aqueous solutions, this is often performed in a non-aqueous or mixed-solvent system.
- In a separate vessel, prepare a solution of sodium 3-methylsalicylate by reacting 3-methylsalicylic acid with one equivalent of sodium hydroxide in a suitable solvent.
- Slowly add the copper(I) chloride solution to the sodium 3-methylsalicylate solution with vigorous stirring.

- The precipitation of **Copper(I) 3-methylsalicylate** is expected due to its lower solubility compared to sodium chloride.
- The precipitate is collected by filtration, washed with the reaction solvent to remove the sodium chloride byproduct, and then dried under vacuum.



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Figure 1: Synthetic routes to **Copper(I) 3-methylsalicylate**.

Spectroscopic and Thermal Characterization

A thorough characterization of **Copper(I) 3-methylsalicylate** is essential to confirm its identity and purity. This involves a combination of spectroscopic and thermal analysis techniques.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For **Copper(I) 3-methylsalicylate**, the IR spectrum is expected to show characteristic absorption bands that confirm the coordination of the 3-methylsalicylate ligand to the copper ion.

Expected Characteristic Peaks:

Wavenumber (cm ⁻¹)	Assignment	Significance
~3400	O-H stretch (phenolic)	Indicates the presence of the hydroxyl group. A broad peak may suggest hydrogen bonding.
~1600-1550	Asymmetric COO ⁻ stretch	Shifted from the carboxylic acid C=O stretch (~1700 cm ⁻¹) upon coordination to the metal ion.[5]
~1440-1360	Symmetric COO ⁻ stretch	The difference between the asymmetric and symmetric stretching frequencies can provide information about the coordination mode of the carboxylate group.[5]
~600-400	Cu-O stretch	Confirms the formation of the copper-oxygen bond.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For copper complexes, the position and intensity of the absorption bands are sensitive to the oxidation state and coordination environment of the copper ion.

- Copper(I) complexes, with a d¹⁰ electronic configuration, are typically colorless as they lack d-d electronic transitions in the visible region.[6] Any observed absorptions are usually in the UV region and are attributed to charge transfer transitions (ligand-to-metal or metal-to-ligand).
- In contrast, copper(II) complexes (d⁹) are often colored due to the presence of d-d transitions, which typically appear as a broad band in the visible region.[7]

For **Copper(I) 3-methylsalicylate**, the UV-Vis spectrum is expected to be dominated by intense ligand-to-metal charge transfer (LMCT) bands in the UV region, consistent with its d¹⁰

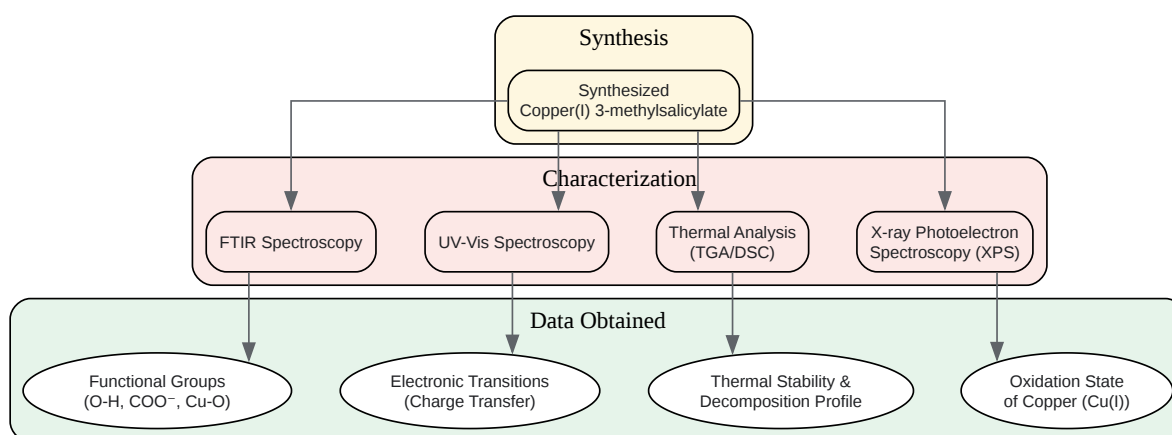
configuration.

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability and decomposition profile of a compound.

- TGA measures the change in mass of a sample as a function of temperature. For copper carboxylates, the TGA thermogram typically shows decomposition steps corresponding to the loss of the organic ligand, ultimately leading to the formation of copper oxide as the final residue.^[8]
- DSC measures the heat flow into or out of a sample as a function of temperature, revealing information about phase transitions such as melting and decomposition.

While specific TGA/DSC data for **Copper(I) 3-methylsalicylate** is not extensively reported, its high melting point of 290-292 °C indicates significant thermal stability. The decomposition is expected to occur at higher temperatures, with the organic moiety breaking down and leaving behind a residue of copper(I) oxide or copper(II) oxide depending on the atmosphere.



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Figure 2: Workflow for the characterization of **Copper(I) 3-methylsalicylate**.

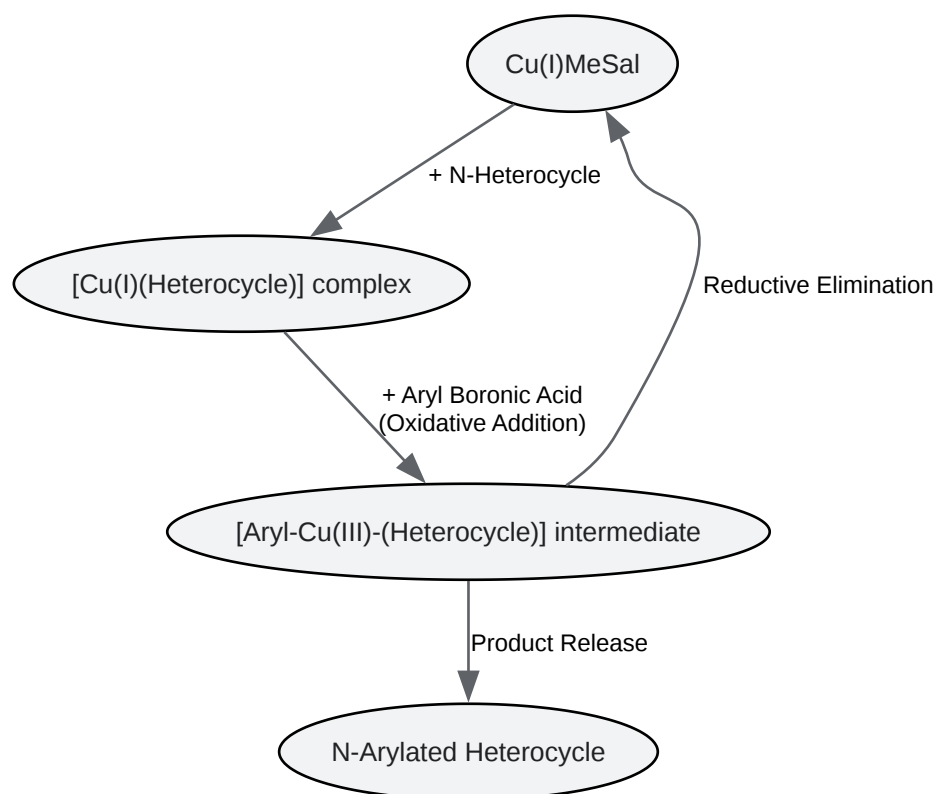
Applications in Catalysis and Potential in Drug Development

The utility of **Copper(I) 3-methylsalicylate** extends from synthetic organic chemistry to potential applications in the pharmaceutical sciences.

Catalysis

Copper(I) 3-methylsalicylate has emerged as an efficient catalyst for a range of organic reactions, most notably carbon-nitrogen (C-N) and carbon-carbon (C-C) bond-forming reactions.^{[1][9]}

- **N-Arylation of Heterocycles (Chan-Lam Coupling):** This compound effectively catalyzes the coupling of aryl boronic acids with N-heterocycles under relatively mild conditions.^[9] This reaction is of great importance in the synthesis of pharmaceuticals and other biologically active molecules. The catalytic cycle is believed to involve the formation of a copper-amido intermediate followed by reductive elimination to form the C-N bond.
- **Other Catalytic Applications:** **Copper(I) 3-methylsalicylate** has also been employed as a catalyst in oxidative arylthiation, reductive cross-coupling, and various oxidation and reductive amination reactions.^[1]



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Figure 3: Proposed catalytic cycle for the Chan-Lam N-arylation reaction.

Potential in Drug Development

While specific studies on the biological activity of **Copper(I) 3-methylsalicylate** are limited, the broader class of copper salicylate complexes has shown significant promise in medicinal chemistry.

- **Anti-inflammatory and Analgesic Properties:** Copper(II) salicylate complexes have been demonstrated to possess potent anti-inflammatory and analgesic properties, in some cases exceeding the activity of the parent salicylic acid.[10][11][12] These effects are thought to be mediated by a combination of the anti-inflammatory action of the salicylate and the role of copper in various physiological processes, including the modulation of inflammatory responses.[13][14]
- **Cytotoxicity and Anticancer Activity:** Copper complexes, in general, are known to exhibit cytotoxic effects against various cancer cell lines.[15] The mechanism of cytotoxicity is often attributed to the generation of reactive oxygen species (ROS) and the ability of copper to

interfere with cellular processes.[16] The potential for **Copper(I) 3-methylsalicylate** to exhibit such activities warrants further investigation.

The lipophilic nature of the 3-methylsalicylate ligand could potentially enhance the cellular uptake of the copper complex, a desirable characteristic for drug candidates. Further research is needed to fully elucidate the biological activity profile of **Copper(I) 3-methylsalicylate** and to assess its therapeutic potential.

Conclusion

Copper(I) 3-methylsalicylate is a multifaceted compound with a well-defined chemical identity and a growing list of applications. Its robust thermal stability, solubility in organic media, and catalytic prowess make it a valuable tool for synthetic chemists. The intriguing biological activities of related copper salicylate complexes suggest that **Copper(I) 3-methylsalicylate** may also hold untapped potential in the realm of drug discovery and development. This guide has provided a foundational understanding of its key properties and applications, and it is hoped that it will inspire further research into this promising organocopper compound.

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